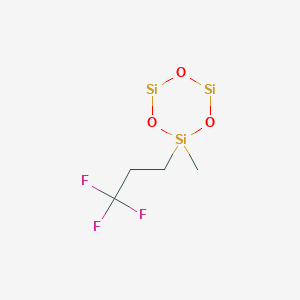

Trifluoropropylmethyl-cyclotrisiloxane

Description

Significance within Organosiloxane Chemistry Research

The primary significance of Trifluoropropylmethyl-cyclotrisiloxane in organosiloxane chemistry lies in its role as a monomer for the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS), a fluorosilicone polymer that accounts for a predominant 96% share of the fluorosilicone market. researchgate.net The incorporation of the trifluoropropyl group introduces unique properties to the polysiloxane chain, distinguishing it from conventional polydimethylsiloxane (B3030410) (PDMS). researchgate.net These properties include enhanced resistance to swelling by non-polar solvents, improved thermal stability, and distinct surface properties like low surface tension. researchgate.net

Research in this area focuses on leveraging these characteristics for a variety of high-performance applications. For instance, PMTFPS-based materials are explored for use as lubricants in the aerospace industry, protective anti-fouling coatings, and release agents. researchgate.net The ability to create polymers with controlled molecular weights and specific end-groups through the ring-opening polymerization of this compound allows for the fine-tuning of material properties to meet the demands of these advanced applications. rsc.orgresearchgate.net

Historical Context of Cyclotrisiloxane (B1260393) Polymerization Studies

The study of cyclotrisiloxane polymerization has a rich history, forming a fundamental part of silicone polymer chemistry. The ring-opening polymerization (ROP) of cyclosiloxanes was recognized as a viable method for synthesizing high molecular weight polysiloxanes approximately 50 years ago. gelest.com This process can proceed through either anionic or cationic mechanisms, with each offering distinct advantages and challenges.

Historically, anionic ring-opening polymerization (AROP) has been a widely utilized method for the controlled synthesis of polysiloxanes. gelest.com Early studies focused on understanding the kinetics and mechanisms of AROP, identifying effective initiators such as organolithium compounds, and the role of promoters in controlling the polymerization process. researchgate.netgelest.com Cationic ring-opening polymerization (CROP) also emerged as an important synthetic route, particularly for specific monomer systems, though its mechanism is often more complex. acs.org These foundational studies into the polymerization of cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), paved the way for the investigation of more complex monomers like this compound. researchgate.netresearchgate.net The knowledge gained from these earlier studies on controlling polymer chain length, minimizing side reactions like backbiting, and achieving narrow molecular weight distributions has been instrumental in the development of advanced fluorosilicone materials. rsc.orggelest.com

Current Research Landscape of Fluorine-Containing Organosilicon Monomers and Polymers

The current research landscape for fluorine-containing organosilicon monomers and polymers is vibrant and driven by the demand for materials with exceptional properties. Researchers are actively exploring the synthesis of novel fluorinated monomers to create polymers with tailored characteristics. researchgate.net The overarching goal is to combine the advantageous properties of both organosilicon and organofluorine compounds. researchgate.net

Recent studies have focused on developing UV-curable fluorosilicone materials, which offer rapid and efficient curing processes for coatings and other applications. researchgate.net There is also significant interest in creating organic-inorganic hybrid networks that leverage the unique interactions between fluorinated siloxanes and other components to achieve multifunctionality, including excellent optical, antistatic, and anti-smudge properties. researchgate.net Furthermore, the synthesis of fluorosilicone copolymers is an active area of research, aiming to combine the properties of different siloxane monomers to achieve a desired balance of characteristics. researchgate.net The development of potent initiators capable of simultaneously polymerizing various siloxane monomers is crucial for the successful synthesis of these advanced copolymers. researchgate.net

Overview of Research Methodologies Applied to this compound

The investigation of this compound and its polymerization involves a range of sophisticated research methodologies. A primary technique for polymer synthesis is anionic ring-opening polymerization (AROP) in bulk. rsc.orgresearchgate.net This method often employs initiators such as dilithium (B8592608) diphenylsilanediolate and promoters like N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (B42094) (DME) to control the reaction kinetics and suppress undesirable side reactions. rsc.orgresearchgate.net

A detailed study of the polymerization kinetics is crucial for optimizing the reaction conditions. This often involves varying the molar ratio of the promoter to the initiator to maximize the yield of the linear polymer and achieve a narrow molar mass distribution. rsc.orgresearchgate.net

The characterization of the resulting polymers is carried out using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 29Si NMR, is used to elucidate the chemical structure and confirm the incorporation of the desired end-groups. rsc.orgresearchgate.net Fourier-transform infrared spectroscopy (FT-IR) provides information about the functional groups present in the polymer. rsc.orgresearchgate.net For determining the molecular weight and its distribution, gel permeation chromatography (GPC) is a standard method. researchgate.net Additionally, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be employed to study the intermolecular redistribution that may occur during polymerization. rsc.orgresearchgate.net The thermal properties of the synthesized polymers are often evaluated using techniques such as thermogravimetric analysis (TGA) to assess their stability at elevated temperatures. rsc.org

| Research Methodology | Application in this compound Studies |

| Anionic Ring-Opening Polymerization (AROP) | Primary method for synthesizing poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). rsc.orgresearchgate.net |

| Kinetic Studies | Optimization of reaction conditions by varying promoter-to-initiator ratios. rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of monomers and polymers (1H NMR, 29Si NMR). rsc.orgresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups in the synthesized polymers. rsc.orgresearchgate.net |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. researchgate.net |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Investigation of intermolecular redistribution during polymerization. rsc.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the resulting polymers. rsc.org |

Properties

Molecular Formula |

C4H7F3O3Si3 |

|---|---|

Molecular Weight |

244.35 g/mol |

InChI |

InChI=1S/C4H7F3O3Si3/c1-13(3-2-4(5,6)7)9-11-8-12-10-13/h2-3H2,1H3 |

InChI Key |

OJUJAYGDJUBJSC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(O[Si]O[Si]O1)CCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Poly Trifluoropropylmethyl Siloxane Derived from Trifluoropropylmethyl Cyclotrisiloxane

Ring-Opening Polymerization (ROP) of Trifluoropropylmethyl-cyclotrisiloxane

Ring-opening polymerization is a chain-growth polymerization wherein the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the polymer backbone. The strained three-membered ring of this compound makes it a highly reactive monomer for this type of polymerization.

Anionic ring-opening polymerization (AROP) of this compound is a versatile and widely employed method for the synthesis of PTFPMS. This process is initiated by nucleophilic attack of an anionic species on the silicon atom of the cyclotrisiloxane (B1260393) ring, leading to the formation of a silanolate active center that propagates the polymerization.

A variety of initiators can be used for the AROP of this compound, with the choice of initiator significantly influencing the polymerization rate, polymer molecular weight, and the presence of side reactions. Common initiators include alkali metal hydroxides, organolithium compounds, and quaternary ammonium (B1175870) silanolates.

Dilithium (B8592608) Diphenylsilanediolate: This initiator is utilized in the bulk anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane. rsc.orgresearchgate.net Its application, often in conjunction with promoters, allows for a controlled synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] with specific end groups. rsc.orgresearchgate.net

Sodium Hydroxide (B78521) (NaOH): Sodium hydroxide is a commonly used initiator for the AROP of this compound, particularly in miniemulsion polymerization systems. acs.orgacs.org It can produce well-defined α,ω-dihydroxylated polymers in very high yields. acs.orgacs.org The polymerization initiated by NaOH is considered mild at appropriate temperatures, leading to high yields of PTFPMS. nih.gov

Potassium Hydroxide (KOH): Potassium hydroxide is another strong base used as an initiator in the synthesis of PTFPMS. nih.gov However, its high activity can lead to a very fast reaction speed, making the process difficult to control and resulting in a higher content of cyclosiloxanes in the final polymer. nih.gov

Quaternary Ammonium Silanolates: Tetramethyl ammonium silanolate (TMAS), a type of quaternary ammonium salt, serves as a potent initiator for the AROP of various siloxane monomers to synthesize fluorosilicone copolymers. nih.govresearchgate.netmdpi.com This initiator is advantageous as it can reduce the reaction temperature and the number of processing steps. mdpi.com

| Initiator | Polymerization Method | Key Features |

| Dilithium Diphenylsilanediolate | Bulk Polymerization | Allows for controlled synthesis with specific end groups. rsc.orgresearchgate.net |

| Sodium Hydroxide (NaOH) | Miniemulsion, Bulk | Produces well-defined dihydroxylated polymers with high yields. acs.orgacs.orgnih.gov |

| Potassium Hydroxide (KOH) | Bulk Polymerization | High activity, fast reaction, but difficult to control. nih.gov |

| Quaternary Ammonium Silanolates | Bulk Polymerization | High reactivity, allows for lower reaction temperatures. nih.govresearchgate.netmdpi.com |

Promoters and solvents play a crucial role in the anionic polymerization of this compound by influencing the solvation of the counter-ion of the propagating species, thereby affecting the polymerization rate and the extent of side reactions like backbiting.

N,N-dimethylformamide (DMF): DMF is an effective promoter that can be used with initiators like dilithium diphenylsilanediolate. rsc.orgresearchgate.net It has been shown to increase the rate of polymerization. researchgate.net

Bis(2-methoxyethyl)ether (Diglyme): Diglyme is another promoter used in the bulk AROP of this compound. rsc.orgresearchgate.net

1,2-dimethoxyethane (B42094) (DME): Among the promoters studied, DME was found to be the most efficient in suppressing backbiting reactions, leading to the highest yield of linear polymer and a very narrow molar mass distribution. rsc.orgresearchgate.net A detailed kinetic study revealed that the yield of linear polymers was highest when the molar ratio of promoter to initiator ([P]/[I]) was 2.0 for all promoters. rsc.orgresearchgate.net

| Promoter | Initiator System | [P]/[I] Molar Ratio | Effect on Polymerization |

| N,N-dimethylformamide (DMF) | Dilithium Diphenylsilanediolate | 2.0, 4.0, 6.0 | Increased polymerization rate. rsc.orgresearchgate.netresearchgate.net |

| Bis(2-methoxyethyl)ether (Diglyme) | Dilithium Diphenylsilanediolate | 2.0, 4.0, 6.0 | Promotes polymerization. rsc.orgresearchgate.net |

| 1,2-dimethoxyethane (DME) | Dilithium Diphenylsilanediolate | 2.0 | Most efficient at suppressing backbiting, highest linear polymer yield, narrow molar mass distribution. rsc.orgresearchgate.net |

Bulk polymerization, or mass polymerization, is a straightforward method where a soluble initiator is added to the pure liquid monomer. wikipedia.org This technique is advantageous as it results in a pure polymer without the need for solvents, simplifying the purification process. wikipedia.orgtaylorandfrancis.com The anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane is often carried out in bulk using initiators such as dilithium diphenylsilanediolate in combination with promoters like DMF, diglyme, or DME. rsc.orgresearchgate.net However, controlling the exothermic nature of the reaction and the increase in viscosity as the polymerization progresses can be challenging. wikipedia.org

Miniemulsion polymerization is a powerful technique for the synthesis of PTFPMS, offering several advantages over bulk or solution polymerization. cmu.edubeilstein-journals.orgnih.gov This method involves the polymerization of monomer droplets, typically 50 to 500 nm in size, dispersed in a continuous phase, usually water. nih.gov The synthesis of PTFPMS via anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane in a miniemulsion system using sodium hydroxide as an initiator has been shown to produce well-defined α,ω-dihydroxylated polymers in very high yields, with molar masses ranging from 2,000 to 30,000 g/mol . acs.orgacs.org A kinetic study of this process revealed that the polymerization occurs in two stages, with the first stage being a kinetically controlled ring-opening polymerization that reaches a maximum non-equilibrium yield close to 100%. acs.org The second stage involves condensation and backbiting reactions. acs.org This technique allows for much higher conversions compared to classical anionic polymerization in bulk or solution. acs.org

While less common than its anionic counterpart, cationic ring-opening polymerization (CROP) can also be employed for the synthesis of polysiloxanes from cyclosiloxane monomers. nih.govnih.govmdpi.com This process is typically initiated by strong protic acids. mdpi.comgelest.com The mechanism involves the protonation of the siloxane oxygen, leading to the formation of a cationic active species that propagates the polymerization. nih.gov However, CROP of cyclosiloxanes is often plagued by side reactions such as intramolecular (backbiting) and intermolecular chain transfer, which can make it challenging to achieve precise control over the polymer structure. nih.gov A merocyanine-based photoacid catalyst has been developed for the cationic ROP of different cyclosiloxanes, which helps to minimize these side reactions by forming tight ion pairs with the active species. nih.gov

Organocatalytic Ring-Opening Polymerization Approaches

Organocatalytic approaches to the ring-opening polymerization (ROP) of cyclotrisiloxanes, including 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F), have emerged as powerful methods for synthesizing well-defined polysiloxanes. nih.govresearchgate.net These systems often utilize strong organic bases as catalysts and water or silanols as initiators, offering a controlled/living polymerization process. nih.govresearchgate.netrsc.org This method is advantageous as it can proceed even in non-dehydrated solvents and allows for the synthesis of polymers with controlled number-average molecular weights (Mn) and narrow polydispersity (Đ). nih.govrsc.org

A variety of strong organic bases, such as amidines, phosphazene bases, proazaphosphatrane, and guanidines, have been investigated for their catalytic activity. nih.govresearchgate.net The catalytic performance is closely linked to the Brønsted basicity of the organic base and the efficiency of proton transfer during the initiation and propagation steps. nih.govresearchgate.netrsc.org Among these, guanidines that possess an R–N=C(N)–NH–R′ structure have demonstrated excellent catalytic performance. nih.govresearchgate.netrsc.org For instance, 1,3-trimethylene-2-propylguanidine has been highlighted as a particularly effective catalyst. rsc.org

The polymerization proceeds through an initiator/chain-end activation mechanism. nih.gov Water, acting as the initiator, is activated in the initiation reaction, while the terminal silanols of the propagating polysiloxanes are activated during the propagation phase. nih.gov This organocatalytic system has been successfully applied to the polymerization of D₃F to produce poly(trifluoropropylmethyl)siloxane with predictable molar masses and narrow molar mass distributions (Đ = 1.03–1.16). nih.govresearchgate.net

Table 1: Strong Organic Base Catalysts for ROP of Cyclotrisiloxanes

| Catalyst Class | Specific Example | Key Features |

|---|---|---|

| Amidines | - | Investigated for catalytic activity. nih.govresearchgate.net |

| Guanidines | 1,3-trimethylene-2-propylguanidine | Excellent performance; high catalytic activity. rsc.org |

| Phosphazene Bases | - | Used in organocatalytic ROP. nih.govresearchgate.net |

Controlled Polymerization for Specific Architectures

Achieving specific polymer architectures, such as linear chains with predetermined lengths, functional end-groups, or branched structures, requires precise control over the polymerization process. Anionic ring-opening polymerization (AROP) of D₃F is a primary route for this purpose, though it requires careful management to suppress side reactions. rsc.orgnih.govresearchgate.net

Synthesis of Linear Polysiloxanes with Controlled Molar Mass

The synthesis of linear poly(trifluoropropylmethyl)siloxane (PTFPMS) with a controlled molar mass and narrow molecular weight distribution is typically achieved through anionic ring-opening polymerization (AROP) of D₃F. researchgate.netepa.gov This method is considered a living polymerization, which, under ideal conditions, proceeds without termination or chain transfer, allowing the polymer chains to grow at a constant rate. epa.gov

Key to controlling the molar mass is the careful selection of initiators and the management of reaction conditions to suppress "back-biting" and redistribution reactions. rsc.orgepa.gov Lithium-based initiators, such as organolithiums or lithium silanolates, are particularly effective for initiating the ROP of D₃F to yield PTFPMS with narrow molecular weight distributions. researchgate.netepa.gov For example, using a lithium silanolate initiator derived from n-butyllithium and D₃F in a co-solvent system of hexane (B92381) and THF at 0°C has produced polymers with polydispersity indices between 1.03 and 1.08 and yields exceeding 93%. epa.gov

Another effective initiator is dilithium diphenylsilanediolate, which can be used in bulk polymerization. rsc.orgresearchgate.netmdpi.com The effectiveness of this initiator can be enhanced by using promoters such as N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), or 1,2-dimethoxyethane (DME). rsc.orgresearchgate.netmdpi.com Studies have shown that DME is a highly efficient promoter for suppressing back-biting reactions, leading to a high yield of linear polymer with a very narrow molar mass distribution. rsc.orgresearchgate.net The molar ratio of the promoter to the initiator also plays a crucial role; a ratio of 2.0 was found to produce the highest yield of linear polymers. rsc.orgresearchgate.net

Table 2: Initiator/Promoter Systems for Controlled AROP of D₃F

| Initiator | Promoter | Key Findings |

|---|---|---|

| Lithium Silanolate | - | Yields polymers with Đ of 1.03-1.08. epa.gov |

| Dilithium Diphenylsilanediolate | N,N-dimethylformamide (DMF) | Enhances polymerization. rsc.orgresearchgate.netmdpi.com |

| Dilithium Diphenylsilanediolate | bis(2-methoxyethyl)ether (Diglyme) | Enhances polymerization. rsc.orgresearchgate.netmdpi.com |

Preparation of Functional Telechelic Polymers (e.g., Hydroxyl-, Vinyl-, Hydrogen-, Chloromethyl-, Alkynylsilyl-Terminated)

Telechelic polymers, which are macromolecules with functional groups at both chain ends, are valuable precursors for creating more complex structures like block copolymers and networks. mdpi.com The living nature of the anionic ROP of D₃F allows for the synthesis of well-defined telechelic PTFPMS by terminating the polymerization with specific capping agents. nih.govrsc.org

Hydroxyl-Terminated Polymers : α,ω-dihydroxylated polysiloxane can be produced in high yields by using initiators like potassium hydroxide in the presence of reaction stabilizers. researchgate.net Alternatively, terminating the living anionic polymerization initiated by dilithium diphenylsilanediolate with water serves as an effective capping process to introduce hydroxyl end groups. rsc.orggoogle.com

Vinyl-Terminated Polymers : These are commonly synthesized for use in crosslinking reactions. nih.govresearchgate.net The synthesis involves the anionic ring-opening copolymerization of D₃F and a vinyl-containing cyclosiloxane, such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V₄). nih.govnih.gov The living polymer chains can also be terminated with a vinyl-functional chlorosilane. rsc.org

Hydrogen- and Chloromethyl-Terminated Polymers : PTFPMS with hydrogen or chloromethyl end groups have been successfully prepared by terminating the anionic polymerization of D₃F with corresponding functional chlorosilanes. rsc.orgresearchgate.net

Alkynylsilyl-Terminated Polymers : Linear polysiloxanes functionalized with alkynyl groups can be synthesized through the controlled/living ROP of cyclotrisiloxanes. This is achieved by using water or silanols as initiators, guanidines as catalysts, and terminating the reaction with alkynyl(amino)silanes as end-blocking agents. mdpi.com

The introduction of these varied functionalities is confirmed through analytical techniques such as ¹H NMR, ²⁹Si NMR, and FT-IR spectroscopy. rsc.orgresearchgate.net

Strategies for Introducing Well-Organized Branching Centers

The introduction of well-organized branching centers into the poly(trifluoropropylmethyl)siloxane architecture can significantly alter its physical and rheological properties. One strategy involves the copolymerization of D₃F with other cyclic siloxane monomers that can act as branching points. nih.gov For instance, the copolymerization of D₃F with vinyl-containing cyclosiloxanes not only introduces vinyl groups for subsequent crosslinking but can also be adapted to create branched structures. nih.gov

Another approach involves polycondensation reactions. For example, a series of poly(methyl(trifluoropropyl)-diphenyl siloxane) copolymers was synthesized via the polycondensation of diphenylsilanediol (B146891) and methyltrifluoropropylsiloxanediol. nih.gov While this method primarily creates linear copolymers, the incorporation of multifunctional silane (B1218182) monomers during the polycondensation can lead to the formation of branched architectures. The careful control of stoichiometry and reaction conditions is essential to prevent uncontrolled crosslinking and gelation. The incorporation of diphenylsiloxane units has also been shown to inhibit "back-biting" degradation, which is a common issue in polysiloxane synthesis. nih.gov

Reaction Kinetics and Mechanistic Investigations of Trifluoropropylmethyl Cyclotrisiloxane Polymerization

Kinetic Analysis of Ring-Opening Polymerization Processes

The kinetic analysis of the ROP of Trifluoropropylmethyl-cyclotrisiloxane reveals a complex interplay of reaction parameters that dictate the efficiency and outcome of the polymerization.

Determination of Reaction Orders with Respect to Monomer and Initiator

Kinetic studies of the anionic ROP of fluoroalkylcyclosiloxanes, including this compound, initiated by alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in bulk, have shown similarities to the polymerization of octamethylcyclotetrasiloxane (B44751) (D4). acs.org The kinetics are typically first-order with respect to the monomer concentration. acs.org However, the dependence on the initiator concentration is more complex, often exhibiting a square root dependence. acs.org This half-order dependence suggests that the active initiating species may exist in an aggregated or equilibrium state, and only a fraction is active in the polymerization at any given time.

For comparison, the anionic ROP of the related, non-fluorinated hexamethylcyclotrisiloxane (B157284) (D3) has been shown to obey second-order kinetics. ntnu.no This highlights that the specific kinetics can be highly dependent on the monomer structure, initiator, and solvent system employed.

Influence of Reaction Conditions on Polymerization Rate and Yield

The rate and yield of this compound polymerization are highly sensitive to various reaction conditions, including the choice of initiator, promoter, and their relative concentrations.

Initiators and Promoters: Anionic polymerization of this compound has been effectively carried out using initiators such as dilithium (B8592608) diphenylsilanediolate and butyllithium (B86547) (BuLi). researchgate.netresearchgate.net The process is often enhanced by the use of polar promoters. Common promoters include N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (B42094) (DME). researchgate.netresearchgate.net These promoters solvate the cation of the initiator's ion pair, increasing the reactivity of the silanolate active center and accelerating the polymerization rate. researchgate.net

Promoter-to-Initiator Ratio: The molar ratio of promoter to initiator ([P]/[I]) is a critical factor. Detailed kinetic studies have shown that for the polymerization initiated by dilithium diphenylsilanediolate, the highest yield of linear polymers is achieved when the [P]/[I] ratio is 2.0 for all tested promoters (DMF, Diglyme, and DME). researchgate.netresearchgate.net Higher ratios can lead to an increase in side reactions, thereby reducing the yield of the desired linear polymer. Among the promoters, DME has been identified as the most efficient for suppressing side reactions like backbiting. researchgate.netresearchgate.net

Feeding Strategy: To synthesize copolymers with a more uniform distribution of functional groups, a semibatch process can be employed. For instance, in the copolymerization of this compound (F3) with hexamethylcyclotrisiloxane (D3), the significant difference in monomer reactivity leads to a blocky structure in a simultaneous copolymerization. researchgate.net A semibatch process, where the more reactive F3 monomer is gradually added to the polymerization of the less reactive D3, results in a more gradient-like distribution of the trifluoropropyl groups along the polymer chain. researchgate.net

System Purity: The presence of impurities, particularly water or other protic substances, can significantly impact the polymerization by acting as chain transfer agents or terminating the active centers. Therefore, rigorous purification of monomers and solvents is essential for achieving high molecular weight polymers and controlled polymerization. researchgate.net

Below is an interactive data table summarizing the effect of different promoters on the polymerization yield.

| Initiator System | Promoter | Promoter/Initiator Ratio ([P]/[I]) | Key Finding |

| Dilithium diphenylsilanediolate | N,N-dimethylformamide (DMF) | 2.0 | Highest yield of linear polymer achieved at this ratio. |

| Dilithium diphenylsilanediolate | bis(2-methoxyethyl)ether (Diglyme) | 2.0 | Highest yield of linear polymer achieved at this ratio. |

| Dilithium diphenylsilanediolate | 1,2-dimethoxyethane (DME) | 2.0 | Highest yield and most effective at suppressing backbiting reactions. |

Stages of Polymerization and Their Kinetic Characteristics

The anionic ROP of this compound, particularly in miniemulsion systems, proceeds through two distinct stages. acs.orgacs.org

Stage 1: Kinetically Controlled Ring-Opening: The first stage is characterized by the rapid, kinetically controlled ring-opening of the strained cyclotrisiloxane (B1260393) monomer. acs.orgacs.org During this phase, the polymerization is very efficient, with the monomer being almost quantitatively converted into a linear polymer, achieving a maximum nonequilibrium yield close to 100%. acs.orgacs.org This stage is dominated by the propagation reaction, where the polymer chain grows linearly with monomer consumption.

Stage 2: Equilibrium and Side Reactions: The second stage begins as the monomer concentration decreases and the polymer concentration increases. This stage is characterized by the onset of condensation and intramolecular side reactions, most notably backbiting. acs.orgacs.org These reactions lead to the formation of cyclic byproducts and a redistribution of the polymer chain lengths, eventually establishing an equilibrium between the linear polymer and cyclic species. acs.org The delay between the rapid first stage and the slower second stage provides a "termination window," which allows for quenching the reaction to obtain a high yield of the linear polymer before significant depolymerization occurs. acs.orgresearchgate.netacs.org

Elucidation of Polymerization Mechanisms

Understanding the mechanistic pathways of initiation, propagation, and side reactions is fundamental to controlling the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane].

Initiation and Propagation Pathways (e.g., Silanolate Anion Formation, Interfacial Reactions)

The anionic ROP of this compound is initiated by the attack of a nucleophile on a silicon atom of the cyclic monomer.

Silanolate Anion Formation: In systems using initiators like alkali metal hydroxides or organolithium compounds, the initiation step involves the formation of a silanolate anion. researchgate.net For example, a hydroxide ion attacks the Si-O bond in the cyclotrisiloxane ring, opening the ring and generating a linear siloxane chain with a reactive silanolate anion at one end. This silanolate anion is the active center for propagation.

Propagation: The propagation proceeds via the sequential nucleophilic attack of the terminal silanolate anion of the growing polymer chain on the silicon atoms of the monomer molecules. This process regenerates the silanolate active center at the newly extended chain end, allowing the polymerization to continue.

Interfacial Reactions: In miniemulsion polymerization, the reaction locus is primarily at the oil-water interface. The initiator, typically dissolved in the aqueous phase (e.g., NaOH), initiates polymerization at the surface of the monomer droplets. This interfacial mechanism is crucial for the high efficiency observed in miniemulsion systems. acs.org

Organocatalytic Mechanisms: An alternative pathway involves organocatalysts, such as strong organic bases (e.g., guanidines), with water acting as the initiator. In this mechanism, the catalyst activates water for the initiation reaction and the terminal silanol (B1196071) groups of the propagating polymer chains, facilitating the chain-end activation mechanism. researchgate.net

Analysis of Side Reactions: Depolymerization, Backbiting, and Chain Transfer

Side reactions are prevalent in the ROP of cyclosiloxanes and significantly influence the final polymer yield and molecular weight distribution.

Depolymerization and Backbiting: The polymerization of this compound involves an unfavorable equilibrium that is heavily shifted towards the formation of cyclic products, particularly larger rings (n ≥ 4). acs.org This is primarily due to intramolecular "backbiting" reactions, where the active silanolate end of a polymer chain attacks a silicon atom along its own backbone. researchgate.netresearchgate.net This process cleaves off a cyclic siloxane and shortens the linear polymer chain. This intramolecular cyclization is a form of depolymerization and is a major factor limiting the yield of high molecular weight linear polymer, especially in bulk or solution polymerization. acs.orgelsevierpure.com The use of promoters like DME is effective in suppressing these backbiting reactions, likely by creating a solvation shell around the cation that sterically hinders the intramolecular attack. researchgate.netresearchgate.netelsevierpure.com

Chain Transfer: Chain transfer reactions can also occur, particularly in the presence of protic impurities like water or alcohols. These impurities can protonate the active silanolate chain end, terminating that chain's growth. The resulting species (e.g., hydroxide ion) can then initiate a new polymer chain. While this allows for the formation of new chains, it leads to a broader molecular weight distribution and limits the achievable molecular weight.

The table below summarizes the key side reactions and strategies to mitigate them.

| Side Reaction | Description | Consequence | Mitigation Strategy |

| Backbiting | Intramolecular attack of the active chain end on its own backbone, forming a cyclic molecule. | Reduced yield of linear polymer, formation of cyclic byproducts, broader molecular weight distribution. | Use of promoters (e.g., DME), quenching the reaction within the "termination window". researchgate.netresearchgate.netelsevierpure.com |

| Depolymerization | The reverse of the propagation reaction, leading to an equilibrium between linear polymer and cyclic monomers. | Limits the maximum achievable conversion and molecular weight. | Conducting polymerization under kinetically controlled conditions (e.g., at lower temperatures), timely quenching. acs.org |

| Chain Transfer | Transfer of the active center to another molecule (e.g., water, solvent), terminating the growing chain and initiating a new one. | Broadens molecular weight distribution, limits average molecular weight. | Rigorous purification of all reactants and solvents to remove protic impurities. researchgate.net |

Suppression Strategies for Undesirable Side Reactions

In the anionic ring-opening polymerization (AROP) of this compound, the formation of high molecular weight linear polymers is often compromised by undesirable side reactions. These reactions primarily include intramolecular cyclization (backbiting) and intermolecular redistribution, which lead to a broader molecular weight distribution and the formation of cyclic oligomers, reducing the yield of the desired linear polymer. researchgate.netmdpi.com The degradation of poly(methyl-3,3,3-trifluoropropyl)siloxane can occur through SiO rearrangement in the middle of the chain or via a "back-biting" reaction from the chain end. researchgate.net

Key strategies to suppress these side reactions involve the careful selection of initiators and the use of promoters to moderate the reactivity of the active centers. Research has shown that in the bulk anionic polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane initiated by dilithium diphenylsilanediolate, the addition of polar promoters is crucial for minimizing backbiting. researchgate.netrsc.org

A detailed kinetic study investigated the effect of different promoters, including N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (DME). The efficiency of these promoters in suppressing side reactions was found to be highly dependent on their type and concentration relative to the initiator. Among the tested promoters, DME was identified as the most effective in suppressing backbiting reactions. researchgate.netrsc.org The optimal molar ratio of promoter to initiator ([P]/[I]) was found to be 2.0, which resulted in the highest yield of linear polymers. researchgate.netrsc.org Increasing the [P]/[I] ratio beyond this point did not lead to further improvements.

The reaction promoted by DME with a [P]/[I] ratio of 2.0 provided a very broad "termination window," allowing for the synthesis of polymers with the highest yield and a very narrow molar mass distribution. researchgate.netrsc.org This indicates that under these optimized conditions, the propagation reaction is significantly favored over the undesirable backbiting and redistribution reactions.

| Promoter | Optimal [Promoter]/[Initiator] Ratio | Key Research Finding |

|---|---|---|

| 1,2-dimethoxyethane (DME) | 2.0 | Most efficient for suppressing backbiting reactions; provides a broad "termination window" for high polymer yield and narrow molar mass distribution. researchgate.netrsc.org |

| bis(2-methoxyethyl)ether (Diglyme) | 2.0 | Effective, but less so than DME in suppressing side reactions. researchgate.netrsc.org |

| N,N-dimethylformamide (DMF) | 2.0 | Effective, but less so than DME in suppressing side reactions. researchgate.netrsc.org |

Non-Equilibrium Polymerization Dynamics

The synthesis of well-defined poly(trifluoropropylmethyl)siloxane is achieved through non-equilibrium polymerization dynamics, which leverages the difference in rates between the desired propagation reaction and the undesirable side reactions. acs.orggelest.com This process is characterized by kinetic control, where the polymerization is intentionally quenched before the system can reach thermodynamic equilibrium. gelest.com At thermodynamic equilibrium, a mixture of linear polymers and various cyclic siloxanes is typically present, which is often not the desired outcome. mdpi.com

The anionic ring-opening polymerization of this compound (F3) exhibits distinct stages that allow for the exploitation of non-equilibrium conditions. acs.org

Kinetically Controlled First Stage: The initial phase of the polymerization is a rapid, kinetically controlled ring-opening of the strained cyclotrisiloxane monomer. During this stage, the propagation of linear chains is the dominant reaction. It is possible to achieve a maximum non-equilibrium yield approaching 100% of the linear polymer. acs.org

Second Stage with Equilibrium Reactions: Following the initial propagation, slower side reactions such as condensation and backbiting begin to occur. acs.org These reactions lead to the redistribution of chain lengths and the formation of thermodynamically stable cyclic species, which broadens the molecular weight distribution of the polymer.

The significant delay between the fast, kinetically controlled propagation and the onset of the slower backbiting and condensation reactions creates a crucial "termination window". acs.org By carefully monitoring the reaction kinetics and terminating the polymerization within this window, it is possible to isolate the high-yield linear polymer before significant degradation or structural randomization occurs. acs.org This kinetic control is essential for producing poly(trifluoropropylmethyl)siloxane with a predictable molecular weight and a narrow polydispersity index, which would not be achievable under equilibrium conditions. gelest.com

| Polymerization Stage | Dominant Reaction | Polymer Characteristics |

|---|---|---|

| Stage 1 (Non-Equilibrium) | Kinetically controlled ring-opening polymerization | High yield of linear polymer (approaching 100%); narrow molar mass distribution. acs.org |

| Stage 2 (Approach to Equilibrium) | Condensation and backbiting reactions | Formation of cyclic oligomers; broader molar mass distribution. acs.org |

Copolymerization Strategies Involving Trifluoropropylmethyl Cyclotrisiloxane

Design and Synthesis of Statistical Copolymers

Statistical copolymers are synthesized by the simultaneous ring-opening copolymerization of trifluoropropylmethyl-cyclotrisiloxane with other cyclosiloxane monomers. This approach leads to a random distribution of the different siloxane units along the polymer chain, with the final composition of the copolymer being largely determined by the initial feed ratio of the monomers.

In a notable study, a series of vinyl-terminated fluorosilicones were synthesized through the ring-opening copolymerization of 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3), dimethylcyclosiloxane (Dn), and 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V4). researchgate.net Characterization of the resulting polymers by ¹H NMR and ²⁹Si NMR confirmed that the composition of the copolymers was nearly identical to the monomer feed ratio, and the sequence distribution of the siloxane units followed random statistics. researchgate.net This indicates that the reactivity of the different cyclosiloxane monomers under the polymerization conditions is comparable, leading to a statistical incorporation into the growing polymer chain. The random inclusion of the trifluoropropyl-containing units was found to disrupt the crystallinity of the polydimethylsiloxane (B3030410) segments. researchgate.net

| Monomer 1 | Monomer 2 | Monomer 3 | Feed Ratio (Molar) | Resulting Copolymer Structure | Key Findings |

|---|---|---|---|---|---|

| This compound (F3) | Dimethylcyclosiloxane (Dn) | Tetramethyltetravinyl-cyclotetrasiloxane (V4) | Varied | Statistical | Copolymer composition is nearly equal to the feed ratio; random sequence distribution. researchgate.net |

Controlled Synthesis of Block Copolymers and Multi-block Architectures

Block copolymers containing this compound are synthesized through sequential living polymerization techniques, most commonly anionic ring-opening polymerization. This method allows for the controlled, sequential addition of different monomers to create well-defined block structures.

An example of this is the synthesis of poly(methyl methacrylate)-b-poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMMA-b-PMTFPS) diblock copolymers. jlu.edu.cn This was achieved through the anionic block copolymerization of methyl methacrylate (B99206) (MMA) and 1,3,5-trimethyl-1,3,5-tris(3',3',3'-trifluoropropyl)cyclotrisiloxane (F3). jlu.edu.cn The process involves the initial polymerization of MMA, followed by the addition and ring-opening polymerization of F3, initiated by the living PMMA chain end. The resulting diblock copolymers exhibit narrow molecular weight distributions, indicative of a controlled polymerization process. jlu.edu.cn The glass transition temperatures of the distinct PMMA and PMTFPS blocks are observed, confirming the microphase-separated morphology characteristic of block copolymers. jlu.edu.cn

| Sample | Mn (g/mol) of PMMA block | Mn (g/mol) of PMMA-b-PMTFPS | Polydispersity Index (PDI) |

|---|---|---|---|

| 1 | 10,000 | 25,000 | 1.15 |

| 2 | 10,000 | 40,000 | 1.18 |

Note: The data in this table is representative of typical results from the synthesis of such block copolymers and is based on findings reported in the literature. jlu.edu.cn

Development of Gradient Copolysiloxanes

Gradient copolysiloxanes represent a class of copolymers where the instantaneous composition of the monomer units changes progressively along the polymer chain. The synthesis of such architectures involving this compound can be achieved by leveraging the significant differences in reactivity between the comonomers.

The anionic ring-opening copolymerization of 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylcyclotrisiloxane (F3) and hexamethylcyclotrisiloxane (B157284) (D3) provides a clear example of the formation of gradient structures. researchgate.net Due to the much higher reactivity of F3 compared to D3, a simultaneous copolymerization leads to a blocky structure with a narrow intermediate segment exhibiting a gradient distribution of the siloxane units. researchgate.net For a more uniform distribution of the trifluoropropyl groups, a semi-batch process can be employed, where the more reactive F3 monomer is gradually added to the polymerization of the less reactive D3. researchgate.net This "forced gradient" approach allows for greater control over the compositional profile along the copolymer chain. researchgate.net

| Polymerization Method | Monomer 1 | Monomer 2 | Resulting Architecture | Key Characteristic |

|---|---|---|---|---|

| Simultaneous Copolymerization | F3 | D3 | Blocky with Gradient Fragment | Block-like properties due to large reactivity difference. researchgate.net |

| Semi-batch (F3 added to D3) | F3 | D3 | Gradient | More uniform distribution of trifluoropropyl groups. researchgate.net |

Investigation of Reactivity Ratios in Copolymerization Systems

The concept of reactivity ratios is crucial for predicting the composition and microstructure of copolymers. These ratios, typically denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer.

In the anionic ring-opening copolymerization of 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylcyclotrisiloxane (F3) with hexamethylcyclotrisiloxane (D3) in tetrahydrofuran (B95107) (THF) using butyllithium (B86547) (BuLi) as an initiator, the apparent reactivity ratios were estimated to be significantly different. researchgate.net The large disparity in these values confirms the much higher reactivity of F3 compared to D3 under these conditions. This significant difference in reactivity is the underlying reason for the formation of block-like structures in simultaneous copolymerization, as the more reactive monomer (F3) is consumed much more rapidly. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1 = k11/k12) | Reactivity Ratio (r2 = k22/k21) |

|---|---|---|---|

| F3 | D3 | r_F3 = 51.8 | r_D3 = 0.10 |

Data from a study on the kinetics of the anionic ring-opening copolymerization of F3 and D3. researchgate.net

Integration of this compound with Other Cyclosiloxanes and Organic Monomers

The versatility of this compound is further demonstrated by its ability to be copolymerized with a variety of other cyclosiloxanes and even organic monomers, leading to materials with a broad spectrum of properties.

A common strategy involves the copolymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F) with vinyl-functionalized cyclosiloxanes, such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4). researchgate.netnih.gov This introduces vinyl groups into the fluorosilicone polymer backbone, which can then be utilized for subsequent crosslinking reactions to form elastomeric networks. researchgate.net The resulting fluorosilicone rubbers exhibit enhanced mechanical properties, such as tensile strength and tear strength, due to the increased crosslinking density. researchgate.net

Furthermore, this compound can be integrated with organic monomers through block copolymerization. As discussed in section 4.2, the anionic ring-opening polymerization of F3 can be initiated by a living polymer chain of an organic monomer, such as poly(methyl methacrylate), to form well-defined block copolymers. jlu.edu.cn This approach combines the distinct properties of a fluorinated polysiloxane segment with those of a conventional organic polymer, opening avenues for the creation of novel amphiphilic and phase-separated materials.

| This compound Monomer | Co-monomer(s) | Polymerization Type | Resulting Polymer Type | Application/Property |

|---|---|---|---|---|

| 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (D3F) | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) | Anionic Ring-Opening | Vinyl-functionalized Fluorosilicone | Precursor for crosslinked elastomers with improved mechanical properties. researchgate.netnih.gov |

| 1,3,5-trimethyl-1,3,5-tris(3',3',3'-trifluoropropyl)cyclotrisiloxane (F3) | Methyl methacrylate (MMA) | Anionic Block Copolymerization | Diblock Copolymer (PMMA-b-PMTFPS) | Combines properties of fluorosilicone and acrylic polymers. jlu.edu.cn |

Advanced Characterization Techniques for Trifluoropropylmethyl Cyclotrisiloxane Derived Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for the qualitative and quantitative analysis of polymer structures. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful in elucidating the intricate details of polymers derived from trifluoropropylmethyl-cyclotrisiloxane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of polysiloxanes. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR provide unambiguous information about the polymer backbone, side chains, and end groups.

¹H NMR spectroscopy is instrumental in identifying and quantifying the various proton-containing groups within the polymer structure. The chemical shifts of protons are sensitive to their local electronic environment, allowing for the differentiation of protons in the trifluoropropyl and methyl groups, as well as those in specific end-groups. For instance, the protons of the methyl group directly attached to the silicon atom typically appear at a distinct chemical shift, while the methylene protons of the trifluoropropyl group exhibit characteristic signals. End-group analysis is also feasible, particularly for hydroxyl-terminated polymers, where the protons of the silanol (B1196071) group can be identified. In some cases, derivatization of the end groups is employed to shift their signals to a less crowded region of the spectrum, facilitating their detection and quantification.

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the polymer. Each carbon atom in a unique chemical environment gives rise to a distinct signal, enabling the identification of the carbon atoms in the methyl and trifluoropropyl side chains, as well as in various end-capping groups. The chemical shifts in ¹³C NMR are significantly influenced by the electronegativity of neighboring atoms, making it a sensitive tool for confirming the presence of the fluorine-containing side chains.

²⁹Si NMR spectroscopy is particularly powerful for analyzing the siloxane backbone of these polymers. The chemical shift of a silicon nucleus is highly dependent on its local environment, including the nature of the substituents attached to it and its position within the polymer chain (e.g., end-group vs. in-chain). This technique can distinguish between different silicon environments, such as M (monofunctional), D (difunctional), T (trifunctional), and Q (quaternary) units in the siloxane chain. For linear polymers derived from this compound, the primary repeating unit is a D unit. The ²⁹Si NMR spectrum can also clearly identify the silicon atoms in the end-groups, providing valuable information about the initiation and termination steps of the polymerization process.

Interactive Data Table: Typical NMR Chemical Shifts (δ, ppm) for Poly(trifluoropropylmethylsiloxane) and Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Si-CH ₃ | 0.1 - 0.3 |

| ¹H | Si-CH ₂-CH₂CF₃ | 0.8 - 1.0 |

| ¹H | Si-CH₂-CH ₂CF₃ | 2.0 - 2.3 |

| ¹H | Si-OH (end-group) | Variable, typically 1-5 |

| ¹³C | Si-C H₃ | -2 - 2 |

| ¹³C | Si-C H₂-CH₂CF₃ | 8 - 12 |

| ¹³C | Si-CH₂-C H₂CF₃ | 30 - 35 (quartet due to J-coupling with F) |

| ¹³C | Si-CH₂-CH₂C F₃ | 125 - 130 (quartet due to J-coupling with F) |

| ²⁹Si | D unit (-O-Si(CH₃)(CH₂CH₂CF₃)-O-) | -65 to -70 |

| ²⁹Si | M unit ((CH₃)₃Si-O-) (end-group) | 5 to 15 |

| ²⁹Si | DOH unit (-O-Si(CH₃)(OH)) (end-group) | -50 to -60 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups and chemical bonds present in a polymer. When a polymer sample is irradiated with infrared light, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For polymers derived from this compound, FTIR spectroscopy can confirm the presence of key structural features. The strong absorption band corresponding to the Si-O-Si stretching vibration is characteristic of the siloxane backbone. The presence of methyl groups is confirmed by the Si-CH₃ stretching and bending vibrations. The trifluoropropyl group gives rise to several characteristic absorption bands, including those for C-H, C-F, and CF₃ stretching and bending vibrations. FTIR is also a valuable tool for identifying end-groups, such as the broad absorption band associated with O-H stretching in hydroxyl-terminated polymers. By comparing the FTIR spectrum of the monomer with that of the resulting polymer, the successful ring-opening polymerization can be confirmed by the disappearance of bands characteristic of the cyclic siloxane monomer.

Interactive Data Table: Characteristic FTIR Absorption Bands for Poly(trifluoropropylmethylsiloxane)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H stretching | -CH₃, -CH₂- |

| 1260 - 1270 | Si-CH₃ symmetric deformation | Si-CH₃ |

| 1210 - 1220 | C-F stretching | -CF₃ |

| 1100 - 1000 | Si-O-Si asymmetric stretching | Siloxane backbone |

| 800 - 850 | Si-C stretching | Si-C |

| 3700 - 3200 | O-H stretching (broad) | Si-OH (end-group) |

Chromatographic Methods for Molar Mass Characterization

The molar mass and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical properties. Gel Permeation Chromatography is the most widely used technique for determining these parameters for polymers derived from this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molar mass distribution of a polymer. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains can penetrate the pores to varying extents and have a longer elution time.

By calibrating the GPC system with polymer standards of known molar mass, the elution time of the sample can be correlated to its molar mass. The output from the GPC instrument is a chromatogram that represents the distribution of molar masses in the sample. From this distribution, several important parameters can be calculated, including the number-average molar mass (Mn), the weight-average molar mass (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. The PDI provides a measure of the breadth of the molar mass distribution; a PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving specific material properties. For polymers synthesized via controlled polymerization techniques, PDI values can be quite low, indicating a high degree of control over the polymerization process.

Interactive Data Table: Illustrative GPC Data for Poly(trifluoropropylmethylsiloxane) Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| PFT-1 | 15,000 | 16,500 | 1.10 |

| PFT-2 | 32,000 | 36,800 | 1.15 |

| PFT-3 | 55,000 | 66,000 | 1.20 |

| PFT-4 | 80,000 | 104,000 | 1.30 |

Mass Spectrometry for Precise Structural Information

Mass spectrometry provides highly detailed information about the mass-to-charge ratio of ionized molecules. For polymer analysis, soft ionization techniques are employed to minimize fragmentation and allow for the analysis of intact polymer chains.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the detailed structural characterization of polymers. sigmaaldrich.comwaters.com In this technique, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is used to desorb and ionize the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions, allowing for the determination of the mass of individual polymer chains.

One of the key strengths of MALDI-TOF MS in polymer analysis is its ability to provide precise information about end groups. nist.govnih.gov The high resolution of the technique allows for the differentiation of polymer chains with different end-capping moieties. By analyzing the mass of the individual oligomers in the spectrum, the mass of the repeating monomer unit and the mass of the end groups can be accurately determined. This is particularly valuable for confirming the success of end-functionalization reactions.

MALDI-TOF MS can also be used to study intermolecular redistribution reactions, such as chain scrambling or redistribution of siloxane units, which can occur during polymerization or subsequent processing. These redistribution reactions can lead to changes in the polymer's microstructure and properties. By analyzing the distribution of oligomers and identifying any unexpected species, MALDI-TOF MS can provide insights into the stability and degradation pathways of the polymer. The ability to resolve individual oligomers allows for the detection of even minor changes in the polymer structure that might not be apparent with other analytical techniques.

Rheological Characterization of Polymer Solutions and Melts

The rheological behavior of polymers derived from this compound is a critical aspect of their processing and application. These fluorosilicone polymers exhibit unique flow characteristics in both solution and melt states, which are primarily governed by their molecular structure, molecular weight, and the presence of the trifluoropropyl group.

The rheological properties of these polymers are complex, displaying non-Newtonian behavior where viscosity is dependent on the applied shear rate. This is a crucial consideration in processes such as molding, extrusion, and coating, where the material experiences a wide range of shear conditions.

Detailed Research Findings

Research into the rheology of poly(trifluoropropylmethylsiloxane) (PTFPMS), the polymer derived from this compound, reveals that its flow behavior is significantly influenced by intermolecular forces and chain entanglements. The presence of the polar trifluoropropyl group leads to stronger intermolecular interactions compared to non-polar polydimethylsiloxane (B3030410) (PDMS), which in turn affects the viscosity and viscoelastic response of the material.

Polymer Solutions:

The viscosity of PTFPMS solutions is a function of several variables, including polymer concentration, solvent quality, and temperature. In dilute solutions, the polymer chains are relatively isolated, and the viscosity is primarily influenced by solvent-polymer interactions. As the concentration increases, chain entanglements become more prevalent, leading to a significant increase in viscosity.

Studies have shown that for a given molecular weight, the intrinsic viscosity of PTFPMS is influenced by the solvent used. In good solvents, the polymer chains are more expanded, resulting in a higher intrinsic viscosity compared to poor solvents where the chains adopt a more coiled conformation.

Polymer Melts:

In the melt state, PTFPMS exhibits typical pseudoplastic (shear-thinning) behavior, where the viscosity decreases with an increasing shear rate. tainstruments.com This phenomenon is attributed to the alignment of polymer chains in the direction of flow, which reduces their resistance to deformation. At very low shear rates, the polymer chains are in a randomly coiled and entangled state, resulting in a high viscosity known as the zero-shear viscosity (η₀). As the shear rate increases, the entanglements begin to disentangle, leading to a drop in viscosity.

The viscoelastic properties of PTFPMS melts are often characterized using dynamic mechanical analysis (DMA). In these tests, a small oscillatory strain is applied to the material, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat).

The frequency dependence of G' and G'' provides valuable insights into the material's structure and relaxation dynamics. At low frequencies, the polymer chains have sufficient time to relax, and the material behaves more like a viscous liquid (G'' > G'). At high frequencies, the chains cannot fully relax within the oscillation period, and the material exhibits a more elastic, solid-like behavior (G' > G''). The crossover point, where G' = G'', is often associated with a characteristic relaxation time of the polymer.

The temperature also has a profound effect on the rheology of PTFPMS melts. An increase in temperature leads to a decrease in viscosity due to increased molecular motion and free volume. This temperature dependence is a critical parameter for optimizing processing conditions.

Data Tables

The following tables provide representative data on the rheological properties of polymers derived from this compound.

Table 1: Viscosity of Poly(trifluoropropylmethylsiloxane) at 25°C

| Molecular Weight ( g/mol ) | Viscosity (cSt) |

| 950 | 100 |

| 2400 | 325 |

| 4600 | 1000 |

| 9400 | 10000 |

This table illustrates the strong dependence of viscosity on the molecular weight of the polymer.

Table 2: Shear Rate Dependence of Viscosity for a Poly(trifluoropropylmethylsiloxane) Melt at a Constant Temperature

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.01 | 10000 |

| 0.1 | 9500 |

| 1 | 7000 |

| 10 | 4000 |

| 100 | 1500 |

| 1000 | 500 |

This interactive table demonstrates the shear-thinning behavior typical of these polymer melts.

Table 3: Frequency Dependence of Storage and Loss Modulus for a Poly(trifluoropropylmethylsiloxane) Melt at a Constant Temperature

| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 500 | 2000 |

| 1 | 3000 | 8000 |

| 10 | 15000 | 25000 |

| 100 | 80000 | 50000 |

| 1000 | 200000 | 80000 |

This interactive table showcases the viscoelastic response of the polymer melt, with the crossover from viscous to elastic dominance at higher frequencies.

Theoretical and Computational Approaches in Trifluoropropylmethyl Cyclotrisiloxane Research

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of trifluoropropylmethyl-cyclotrisiloxane research, DFT calculations are instrumental in elucidating the mechanisms of ring-opening polymerization (ROP). These studies focus on the energetics of various reaction pathways, allowing for the identification of the most probable routes for polymer formation.

DFT has been employed to study the cyclization mechanism during the thermal degradation of polysiloxanes. These studies have shown the formation of an intramolecular, four-center cyclic transition state, which is a result of the flexibility of the siloxane main chain and the ability to rearrange siloxane bonds. The energy barrier of this reaction is largely dependent on the structure of this four-center cyclic motif. While not specific to this compound, these findings provide a foundational understanding of the types of transition states that may be involved in its polymerization and degradation.

Furthermore, DFT calculations can be used to explore the stability of reaction intermediates, such as the silanolate anions that are active centers in anionic ROP. nih.gov The calculated energies of these intermediates and the transition states connecting them provide valuable data for understanding the kinetics of the polymerization process. For instance, DFT can help to explain why certain initiators or catalysts are more effective than others by calculating the activation energies for the initiation and propagation steps. While specific DFT data for this compound is not abundant in publicly available literature, the principles derived from studies on similar siloxane systems are highly applicable.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Chain Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the field of polysiloxane research, MD simulations provide a dynamic picture of the polymerization process and the subsequent behavior of the polymer chains. nsf.govrsc.org These simulations can model the ring-opening of this compound monomers and their assembly into long polymer chains, offering insights into the kinetics and thermodynamics of polymerization.

Atomistic MD simulations have been used to investigate the structure and dynamics of polysiloxane copolymers. rsc.org By simulating the system at an atomic level, researchers can observe how factors such as temperature, pressure, and the presence of catalysts influence the rate of polymerization and the length of the resulting polymer chains. For poly(trifluoropropylmethyl)siloxane, MD simulations can reveal how the bulky and polar trifluoropropyl groups affect the chain dynamics and relaxation compared to non-fluorinated polysiloxanes. nsf.gov

MD simulations are also crucial for understanding the behavior of the polymer in its bulk or solution state. These simulations can predict various material properties, such as viscosity, diffusion coefficients, and the glass transition temperature, by analyzing the collective motion of the polymer chains over time. The insights gained from MD simulations are valuable for designing polymers with specific physical properties for various applications.

Modeling of Polymer Conformation and Intermolecular Interactions in Poly(trifluoropropyl)methylsiloxane Systems

The conformation of a polymer chain, which describes the spatial arrangement of its atoms, is a key determinant of its macroscopic properties. Computational modeling is used to predict the preferred conformations of poly(trifluoropropylmethyl)siloxane chains and to understand the nature of the intermolecular interactions between them.

Studies have shown that the introduction of trifluoropropyl groups significantly influences the conformational characteristics of the polysiloxane backbone. researchgate.net These bulky side groups can restrict the rotation around the Si-O bonds, leading to a stiffer polymer chain compared to polydimethylsiloxane (B3030410) (PDMS). Modeling techniques, such as those based on rotational isomeric state (RIS) theory, can be used to calculate characteristic ratios and persistence lengths, which are quantitative measures of chain stiffness.

The intermolecular interactions in poly(trifluoropropylmethyl)siloxane systems are also a subject of computational modeling. The polar nature of the C-F bonds in the trifluoropropyl groups leads to dipole-dipole interactions, which are stronger than the van der Waals forces that dominate in PDMS. These stronger intermolecular forces are responsible for the higher glass transition temperature and altered solubility characteristics of poly(trifluoropropylmethyl)siloxane. researchgate.net Quantum chemical modeling has been used to investigate the intermolecular interactions between polysiloxane oligomers and silica (B1680970) surfaces, providing insights into the behavior of these polymers in composite materials.

Predictive Models for Polymerization Outcomes and Product Microstructure

Predictive models are essential for controlling the outcomes of this compound polymerization, including the molecular weight, molecular weight distribution, and microstructure of the resulting polymer. These models are often based on the kinetics of the polymerization reaction.

For the anionic ring-opening copolymerization of 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylcyclotrisiloxane (F3) with hexamethylcyclotrisiloxane (B157284) (D3), kinetic studies have been performed to determine the reactivity ratios of the monomers. researchgate.net These reactivity ratios can be used in kinetic models to predict the copolymer composition as a function of the initial monomer feed ratio and conversion. Such models are crucial for synthesizing copolymers with a desired microstructure, such as random, block, or gradient copolymers. researchgate.net

Advanced Materials Research Incorporating Trifluoropropylmethyl Cyclotrisiloxane Units

Design and Synthesis of Tailored Polysiloxane Elastomers

The synthesis of tailored polysiloxane elastomers is a significant area of research where trifluoropropylmethyl-cyclotrisiloxane plays a crucial role. The primary method for polymerizing this cyclic siloxane is through anionic ring-opening polymerization (AROP). This technique allows for the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PTFPMS), a fluorosilicone elastomer with a wide range of applications. nih.govresearchgate.net

The properties of the resulting elastomer can be precisely controlled by manipulating the polymerization conditions. Key factors include the choice of initiator, promoter, and reaction temperature. For instance, the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane can be initiated by substances like dilithium (B8592608) diphenylsilanediolate. rsc.org The use of promoters such as N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (B42094) (DME) can influence the reaction kinetics and the yield of the linear polymer. rsc.org Research has shown that DME is particularly effective in suppressing "backbiting" reactions, which can lead to the formation of undesirable cyclic byproducts. rsc.org

Furthermore, the molecular weight and the end groups of the polysiloxane chains can be tailored for specific applications. By controlling the ratio of promoter to initiator, researchers can optimize the yield of the linear polymer and achieve a narrow molar mass distribution. rsc.org For example, a promoter to initiator molar ratio of 2.0 has been found to be optimal for maximizing the yield of linear polymers. rsc.org The termination of the living polymer chains with different agents can introduce various functional end groups, such as vinyl, hydroxyl, hydrogen, and chloromethyl groups, which can then be used for crosslinking to form the final elastomer. rsc.org Copolymers can also be synthesized by reacting this compound with other cyclosiloxanes, such as dimethylcyclosiloxane or tetramethyl-tetravinylcyclotetrasiloxane, to further modify the properties of the resulting elastomer. researchgate.net

| Promoter | Promoter/Initiator Molar Ratio | Key Findings | Reference |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | 2.0, 4.0, 6.0 | Effective in promoting polymerization. | rsc.org |

| bis(2-methoxyethyl)ether (Diglyme) | 2.0, 4.0, 6.0 | Shows good promotion of the polymerization process. | rsc.org |

| 1,2-dimethoxyethane (DME) | 2.0 | Most efficient promoter for suppressing backbiting reactions, leading to the highest yield of linear polymer with a narrow molar mass distribution. | rsc.org |

Engineering of Functional Coatings and Surface Modifiers

The unique properties of polymers derived from this compound make them excellent candidates for functional coatings and surface modifiers. The presence of the trifluoropropyl groups leads to low surface energy, which in turn imparts hydrophobicity and oleophobicity to the coated surfaces. researchgate.net This makes them highly effective as water and oil repellents, anti-fouling coatings, and release agents. researchgate.net

These fluorosilicone coatings can be applied to a variety of substrates to modify their surface properties. For instance, they are used to create protective layers on materials that need to resist oil, fuel, and solvents. nih.gov The good film-forming properties of PTFPMS contribute to its effectiveness in these applications. nih.gov Research has demonstrated that the incorporation of trifluoropropyl groups into polysiloxane coatings can significantly enhance their hydrophobicity. researchgate.net

Integration into Hybrid Organic-Inorganic Network Materials

This compound can be integrated into hybrid organic-inorganic network materials to create composites with enhanced properties. These hybrid materials combine the advantages of both the organic polymer and the inorganic network. nih.gov The trifluoropropylmethyl-siloxane units can be incorporated as part of the inorganic phase, which is chemically bonded to an organic polymer network. frontiersin.org

The synthesis of these hybrid materials often involves sol-gel processes, where the cyclotrisiloxane (B1260393) monomer undergoes hydrolysis and condensation reactions to form a siloxane network. By co-condensing with other precursors, the properties of the resulting hybrid material can be tailored. The incorporation of the trifluoropropyl groups can enhance the thermal stability, chemical resistance, and surface properties of the hybrid material. dntb.gov.ua These materials are being explored for a variety of applications, including advanced coatings, membranes, and electronic components. ecampus.com

Development of Polymer Architectures for Lubrication and Sealing Applications

Polymers derived from this compound, commonly known as fluorosilicone rubbers, are extensively used in high-performance lubrication and sealing applications. nih.gov Their unique combination of properties makes them suitable for use in demanding environments, such as in the aerospace and automotive industries. nih.gov

These materials exhibit excellent resistance to oils, fuels, and a wide range of solvents. nih.gov They also maintain their elastomeric properties over a broad temperature range, from very low to high temperatures. nih.gov This makes them ideal for use as seals, gaskets, and O-rings in fuel systems, engines, and other critical components where resistance to harsh chemicals and extreme temperatures is essential. nih.gov The development of new polymer architectures, including copolymers with other siloxane units, allows for the fine-tuning of properties such as swell resistance in different fluids and low-temperature flexibility. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Chemical Resistance | High resistance to oils, fuels, and solvents. | nih.gov |

| Temperature Range | Maintains flexibility and sealing performance at both high and low temperatures. | nih.gov |

| Application | Used as seals, gaskets, and O-rings in aerospace and automotive industries. | nih.gov |

Research on Self-Healing Polymer Systems

Research into self-healing polymers has explored the use of silicone-based materials due to their flexible polymer backbone and the dynamic nature of siloxane bonds. elsevierpure.com While direct research specifically detailing the use of this compound in self-healing systems is emerging, the principles of self-healing in polysiloxane networks are well-established and applicable. The incorporation of trifluoropropylmethylsiloxane units into these networks could offer additional benefits.

Self-healing in silicone elastomers can be achieved through intrinsic mechanisms, such as the reversible cleavage and reformation of chemical bonds. mdpi.com This can be triggered by external stimuli like heat or light. mdpi.com The introduction of trifluoropropyl groups into the polymer backbone could potentially influence the self-healing process by altering chain mobility and intermolecular interactions. Furthermore, the enhanced chemical and thermal stability imparted by the fluorine content could lead to self-healing materials that are more durable in harsh environments. nih.gov The development of such materials could have a significant impact on the longevity and reliability of components in various applications. magtech.com.cn

Exploration of Insulating Material Architectures for Electronics

Polysiloxanes are known for their good dielectric properties, making them suitable for use as insulating materials in electronic applications. nih.gov The chemical modification of polysiloxanes allows for the fine-tuning of their dielectric constant and other electrical properties. rsc.org The incorporation of trifluoropropyl groups into the polysiloxane structure can influence these properties.

The presence of the polar C-F bonds in the trifluoropropyl group can affect the dielectric constant of the material. By carefully designing the polymer architecture, it is possible to create materials with a low dielectric constant and low dielectric loss, which are desirable for high-frequency applications to minimize signal loss and power consumption. nih.gov Research on related vinyl-containing cyclotrisiloxanes has shown that polymers derived from these monomers can form ultrathin, uniform, and highly insulating layers with a large energy gap, making them suitable for use in flexible electronics. researchgate.net The thermal stability of fluorinated polysiloxanes is also an advantage in electronic applications where components may be subjected to elevated temperatures. researchgate.net

Future Research Directions and Emerging Trends for Trifluoropropylmethyl Cyclotrisiloxane

Development of Novel Initiator and Catalyst Systems for Precision Polymerization Control

The precise control over the polymerization of 1,3,5-Tris(3,3,3-trifluoropropyl)methyl-cyclotrisiloxane (D3F) is paramount for synthesizing poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) with desired molecular weights, narrow polydispersity, and specific end-groups. rsc.orgresearchgate.net Future research is intensely focused on developing sophisticated initiator and catalyst systems to move beyond traditional methods.